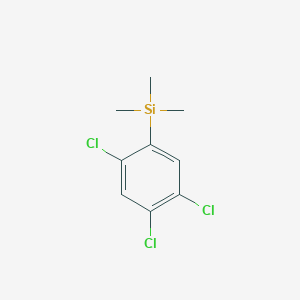

Trimethyl(2,4,5-trichlorophenyl)silane

Description

Trimethyl(2,4,5-trichlorophenyl)silane is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a 2,4,5-trichlorophenyl ring. The molecular formula is C₉H₁₁Cl₃Si, with a molecular weight of approximately 253.7 g/mol (estimated based on structural analogs ). The chlorine atoms at the 2-, 4-, and 5-positions of the phenyl ring confer distinct electronic and steric properties, making it valuable in organic synthesis and materials science.

Properties

Molecular Formula |

C9H11Cl3Si |

|---|---|

Molecular Weight |

253.6 g/mol |

IUPAC Name |

trimethyl-(2,4,5-trichlorophenyl)silane |

InChI |

InChI=1S/C9H11Cl3Si/c1-13(2,3)9-5-7(11)6(10)4-8(9)12/h4-5H,1-3H3 |

InChI Key |

ORAFMALQNAFVJH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(2,4,5-trichlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in anhydrous conditions to avoid hydrolysis of the silane compound.

Industrial Production Methods

Industrial production of trimethyl(2,4,5-trichlorophenyl)silane often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2,4,5-trichlorophenyl)silane undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form corresponding silanes with different substituents.

Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized silicon-containing compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides, alcohols, and amines. These reactions often require catalysts such as palladium or copper.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.

Reduction Reactions: Products include silanes with different alkyl or aryl groups.

Oxidation Reactions: Products include silanols and other oxidized silicon compounds.

Scientific Research Applications

Trimethyl(2,4,5-trichlorophenyl)silane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound is studied for its potential use in modifying biological molecules for research purposes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other biologically active compounds.

Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which trimethyl(2,4,5-trichlorophenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of reactive intermediates, such as silyl radicals or silyl cations, which facilitate the transformation of the compound into various products.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituents | LogP (Predicted) |

|---|---|---|---|

| Trimethyl(2,4,5-trichlorophenyl)silane | 253.7 | 3 Cl | 4.2 |

| Trimethyl(2,4,5-trifluorophenyl)silane | 204.27 | 3 F | 3.8 |

| Trimethyl(2,3,5,6-tetrachlorophenyl)silane | 288.1 | 4 Cl | 5.1 |

| Trimethyl(4-(trifluoromethyl)phenyl)silane | 218.3 | 1 CF₃ | 3.5 |

Research Findings

- Synthetic Utility : Chlorinated phenylsilanes like Trimethyl(2,4,5-trichlorophenyl)silane are less reactive in Pd-catalyzed couplings than fluorinated analogs but excel in reactions requiring steric stabilization .

- Toxicity : Chlorinated derivatives exhibit higher cytotoxicity (IC₅₀ < 50 µM in some assays) compared to fluorinated versions (IC₅₀ > 100 µM), likely due to bioaccumulation .

- Environmental Impact : 2,4,5-Trichlorophenyl derivatives are persistent pollutants, necessitating careful disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.